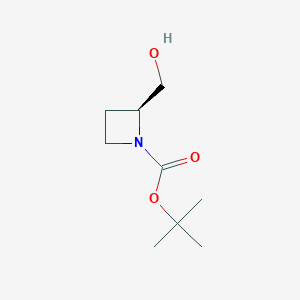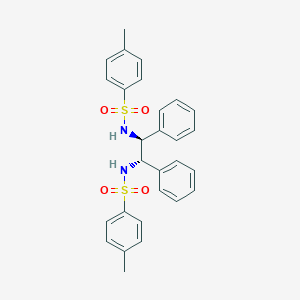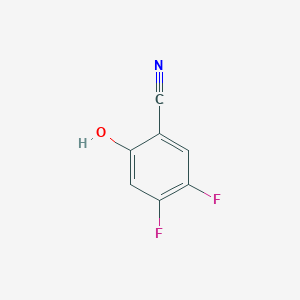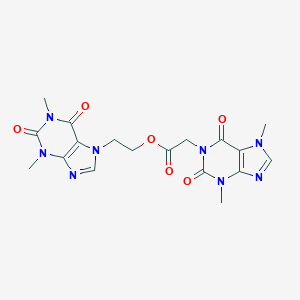![molecular formula C9H10N2S B070054 (R)-1-(benzo[d]thiazol-2-yl)ethanamine CAS No. 177407-16-8](/img/structure/B70054.png)
(R)-1-(benzo[d]thiazol-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(benzo[d]thiazol-2-yl)ethanamine, also known as BTA or benzothiazole, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. BTA has a benzene ring fused with a thiazole ring, containing a primary amine group at the ethyl chain. This compound has been found to exhibit promising anticancer, antiviral, and antibacterial properties, making it a potential candidate for drug development.
Mecanismo De Acción
(R)-1-(benzo[d]thiazol-2-yl)ethanamine's mechanism of action varies depending on the biological activity being studied. In cancer research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to induce apoptosis by activating caspase-3 and -9, downregulating Bcl-2, and upregulating Bax. (R)-1-(benzo[d]thiazol-2-yl)ethanamine has also been shown to inhibit cell proliferation by inducing G1 cell cycle arrest and downregulating cyclin D1 and CDK4/6. In antiviral research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to inhibit viral replication by inhibiting viral protease and RNA polymerase. In antibacterial research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been shown to disrupt bacterial cell wall synthesis and inhibit bacterial growth.
Efectos Bioquímicos Y Fisiológicos
(R)-1-(benzo[d]thiazol-2-yl)ethanamine's biochemical and physiological effects vary depending on the biological activity being studied. In cancer research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to decrease tumor growth and metastasis in animal models. (R)-1-(benzo[d]thiazol-2-yl)ethanamine has also been shown to reduce tumor angiogenesis by downregulating VEGF and MMP-9. In antiviral research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to reduce viral load and improve liver function in hepatitis C virus-infected patients. In antibacterial research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been shown to inhibit biofilm formation and increase bacterial membrane permeability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-1-(benzo[d]thiazol-2-yl)ethanamine's advantages for lab experiments include its diverse biological activities, low toxicity, and easy synthesis. However, (R)-1-(benzo[d]thiazol-2-yl)ethanamine's limitations include its poor solubility in water and instability in acidic conditions.
Direcciones Futuras
For (R)-1-(benzo[d]thiazol-2-yl)ethanamine research include optimizing its synthesis, improving its solubility and stability, and exploring its potential as a drug candidate for various diseases. Additionally, further studies are needed to elucidate (R)-1-(benzo[d]thiazol-2-yl)ethanamine's mechanism of action and to investigate its potential as a combination therapy with other drugs.
Métodos De Síntesis
(R)-1-(benzo[d]thiazol-2-yl)ethanamine can be synthesized through various methods, including the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization and reduction. Another method involves the reaction of 2-aminobenzenethiol with ethyl bromoacetate, followed by cyclization and hydrolysis. The synthesis of (R)-1-(benzo[d]thiazol-2-yl)ethanamine can be optimized by adjusting reaction conditions, such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
(R)-1-(benzo[d]thiazol-2-yl)ethanamine has been extensively studied for its potential therapeutic applications. In cancer research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. (R)-1-(benzo[d]thiazol-2-yl)ethanamine has also been shown to inhibit viral replication in HIV and hepatitis C virus, making it a potential antiviral agent. Additionally, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Número CAS |
177407-16-8 |
|---|---|
Nombre del producto |
(R)-1-(benzo[d]thiazol-2-yl)ethanamine |
Fórmula molecular |
C9H10N2S |
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
(1R)-1-(1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3/t6-/m1/s1 |
Clave InChI |
LXVJOKQWUUSEEO-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=NC2=CC=CC=C2S1)N |
SMILES |
CC(C1=NC2=CC=CC=C2S1)N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2S1)N |
Sinónimos |
2-Benzothiazolemethanamine,alpha-methyl-,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



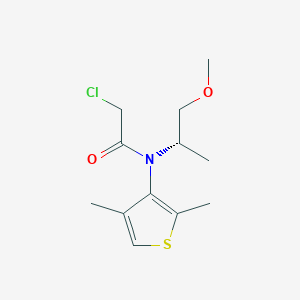
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)

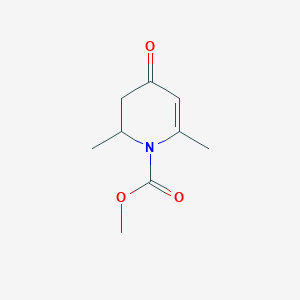
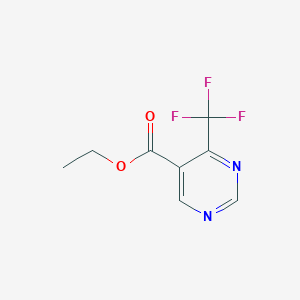
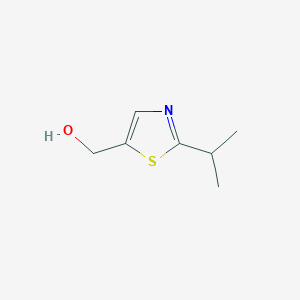
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
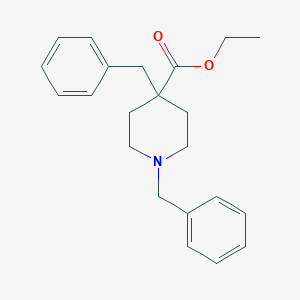
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
